molecular formula C8H5ClFNO4 B14898425 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B14898425
M. Wt: 233.58 g/mol
InChI Key: ILBXAUBSHNJKJH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is a halogenated pyridine derivative featuring a dicarboxylic acid functional group. Its structure is characterized by a pyridine ring substituted with chlorine (C2), fluorine (C5), methyl (C6), and two carboxylic acid groups (C3 and C4). This combination of electron-withdrawing (Cl, F) and electron-donating (CH₃) groups influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

2-chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C8H5ClFNO4/c1-2-5(10)3(7(12)13)4(8(14)15)6(9)11-2/h1H3,(H,12,13)(H,14,15)

InChI Key

ILBXAUBSHNJKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)F

Origin of Product

United States

Preparation Methods

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid (CAS: 2713997-58-9) is a polyfunctional pyridine derivative with halogen and carboxylic acid substituents. The synthesis requires precise regioselective introduction of chloro (C2), fluoro (C5), methyl (C6), and dual carboxyl groups (C3, C4). Key challenges include avoiding undesired ring substitutions and managing reactive intermediates during oxidation steps.

Synthetic Pathways and Methodologies

Halogenation-Carboxylation Sequential Approach

Starting Material: 6-Methylpyridine Derivatives

A common strategy involves functionalizing pre-substituted pyridine rings. For example:

  • Chlorination at C2 :
    • Method : React 5-fluoro-6-methylpyridine with phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene at 120°C for 6–8 hours.
    • Yield : ~85% (based on analogous chlorination in US4612377A).
    • Key Condition : Excess POCl₃ (50–70 mol%) ensures complete substitution.
  • Fluorination at C5 :

    • Method : Diazotization of a 5-amino intermediate using NaNO₂/HCl, followed by Balz-Schiemann reaction with fluoroboric acid (HBF₄).
    • Yield : ~65–70% (extrapolated from CN104649965A).
  • Oxidation of Methyl Groups to Carboxylic Acids :

    • Method : Treat 2-chloro-5-fluoro-6-methylpyridine with concentrated HNO₃/H₂SO₄ (1:3 v/v) at 95–100°C for 12 hours, followed by hydrolysis.
    • Key Insight : Nitration intermediates are hydrolyzed to carboxyl groups under acidic conditions.

Multi-Step Assembly via Cyclocondensation

Hantzsch Pyridine Synthesis Modifications

Building the pyridine ring with pre-installed substituents:

  • Intermediate Formation :
    • React ethyl 3-aminocrotonate with 2-chloro-3-fluoroacetylacetone in acetic anhydride to form a dihydropyridine intermediate.
  • Oxidative Aromatization :
    • Use MnO₂ or KMnO₄ in acetone to dehydrogenate the dihydropyridine ring.
  • Carboxyl Group Introduction :
    • Hydrolyze ester groups using NaOH (2M, 80°C) followed by acidification with HCl.

Direct Carboxylation via Metal-Mediated Coupling

Palladium-Catalyzed Carbonylation
  • Method : Expose 2-chloro-5-fluoro-6-methylpyridine to CO gas (50 psi) in the presence of Pd(OAc)₂ and CuI in DMF at 150°C.
  • Limitation : Requires anhydrous conditions and high-pressure equipment.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Halogenation-Carboxylation Chlorination → Fluorination → Oxidation 50–60 Uses commercially available intermediates Multi-step purification required
Cyclocondensation Ring assembly → Aromatization 40–45 Regioselective substitution Low yield due to side reactions
Palladium Carbonylation Direct CO insertion 30–35 Single-step carboxylation High cost of catalysts and equipment

Critical Process Parameters

  • Solvent Selection : High-boiling solvents (e.g., 1,2,4-trichlorobenzene) improve chlorination efficiency.
  • Temperature Control : Fluorination via Balz-Schiemann reaction requires strict maintenance at −5°C to prevent decomposition.
  • Oxidation Optimization : Nitric acid concentration >90% minimizes over-oxidation to CO₂.

Scalability and Industrial Feasibility

The halogenation-carboxylation route is most scalable, with existing infrastructure for POCl₃-based chlorination. However, nitration-oxidation steps generate hazardous NOₓ gases, necessitating scrubbers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

This analog replaces chlorine and fluorine with a hydroxyl group at C3. Key differences include:

  • Acidity : The hydroxyl group increases acidity at C5 compared to halogen substituents, altering deprotonation behavior and coordination modes .
  • Reactivity : The hydroxyl group participates in hydrogen bonding and oxidation reactions, unlike the inert C-F and C-Cl bonds in the target compound.
  • Applications : Hydroxy-substituted derivatives are intermediates in biosynthesis pathways (e.g., vitamin B6 metabolism), whereas halogenated analogs are more common in agrochemical or pharmaceutical synthesis .
Table 1: Substituent Effects on Pyridine Dicarboxylates
Compound Substituents (Position) pKa (Carboxylic Acids) Key Applications
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid Cl (C2), F (C5), CH₃ (C6) ~2.5–3.5 (estimated) MOF linkers, drug design
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid OH (C5), CH₃ (C6) ~1.8–2.8 (measured) Metabolic intermediates

Benzene-1,4-dicarboxylic Acid (BDC)

A foundational linker in MOFs (e.g., MOF-5), BDC lacks heteroatoms and methyl/halogen substituents. Comparisons highlight:

  • Pore Functionality : Halogen and methyl groups in the target compound could introduce hydrophobic pores or tailored reactivity in MOFs, unlike BDC’s uniform aromaticity .
  • Steric Effects : The methyl group at C6 may hinder framework flexibility, whereas BDC-based MOFs prioritize porosity (>90% void space) .

5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

This complex pyrazolopyridine derivative shares halogen and methyl substituents but differs in core structure:

  • Electronic Effects : The pyrazole ring introduces additional nitrogen sites, enhancing metal-binding versatility compared to the pyridine core .
  • Pharmaceutical Relevance : Such structures are explored for kinase inhibition, whereas the target compound’s dicarboxylate groups favor coordination chemistry .

Coordination Chemistry and MOFs

Computational modeling suggests its use in isoreticular MOFs with pore sizes adjustable via substituent bulk .

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